molecular formula C19H12FN3O3 B5545234 N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

Cat. No. B5545234
M. Wt: 349.3 g/mol
InChI Key: LKPVNWGKMFKOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes starting from basic organic or inorganic compounds to achieve the desired structure, such as the synthesis of oxadiazole derivatives, which may involve condensation reactions, ring closure, and functional group transformations. These processes are meticulously designed to introduce specific functional groups at desired positions in the molecule, enhancing its biological or physical properties (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure is often confirmed through spectroscopic methods such as NMR, IR, Mass spectrometry, and crystallographic studies, providing detailed insights into the compound's atomic arrangement. For example, single-crystal X-ray diffraction studies have been used to confirm the structure of synthesized compounds, revealing their crystal system and lattice parameters, which are crucial for understanding the molecule's geometric and electronic properties (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Chemical properties include the compound's reactivity with other chemicals, stability under various conditions, and potential for participating in further chemical transformations. Oxadiazole derivatives, for instance, have been evaluated for their antimicrobial properties, indicating their reactivity and potential application in developing new antimicrobial agents (Parikh & Joshi, 2014).

Scientific Research Applications

Anticancer Evaluation

Researchers have synthesized derivatives similar to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, evaluating their anticancer activities against various cancer cell lines. For example, a series of substituted benzamides, bearing structural resemblance, demonstrated moderate to excellent anticancer activity across different cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antiplasmodial Activities

Compounds related to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been assessed for their activity against Plasmodium falciparum strains, revealing promising antiplasmodial activities. The structural features, particularly the acyl moiety, significantly influenced the activity against blood stages of malaria-causing parasites, with specific benzamides showing high efficacy (Hermann et al., 2021).

Bio-imaging Applications

A phenoxazine-based fluorescent chemosensor, structurally related to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, was developed for the detection of Cd2+ and CN− ions. This chemosensor demonstrated potential as a biomarker for detecting Cd2+ in live cells and zebrafish larvae, highlighting its application in bio-imaging and environmental monitoring (Ravichandiran et al., 2020).

Electrochromic Materials

The influence of structural manipulation on physical properties has been studied in six-membered polyimides, incorporating components similar to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. These materials displayed significant electrochromic performances, suggesting their use in electrochromic devices (Constantin et al., 2019).

Molecular Structure and Reactivity

Detailed molecular structure, FT-IR spectra, and reactivity analyses of compounds structurally akin to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been conducted using DFT theory calculations. These studies aimed to understand the kinetic stability and reactivity, providing insights into the electronic structure and potential applications of such compounds in various scientific domains (Dhonnar et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended for use as a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3/c20-14-7-3-13(4-8-14)19-22-17(23-26-19)12-5-9-15(10-6-12)21-18(24)16-2-1-11-25-16/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPVNWGKMFKOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6671121

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.